5-Hydroxybenzydamine 5-Hydroxybenzydamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985411
InChI: InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3
SMILES:
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol

5-Hydroxybenzydamine

CAS No.:

Cat. No.: VC17985411

Molecular Formula: C19H23N3O2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxybenzydamine -

Specification

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
IUPAC Name 1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol
Standard InChI InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3
Standard InChI Key FSSMXPZYIVVKOO-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3

Introduction

Overview of Key Findings

5-Hydroxybenzydamine, a hydroxylated derivative of the non-steroidal anti-inflammatory drug (NSAID) benzydamine, has emerged as a compound of interest in pharmaceutical research due to its potential role as a metabolite or impurity in benzydamine formulations. While direct literature on 5-hydroxybenzydamine remains limited, its structural analogs, such as 5-benzyl benzydamine, provide critical insights into its synthesis pathways and pharmacological behavior . This report synthesizes available data from patents, pharmacokinetic studies, and chemical analyses to elucidate the compound’s properties, synthesis challenges, and implications for drug quality control.

Structural and Functional Characteristics of 5-Hydroxybenzydamine

Chemical Identity and Relationship to Benzydamine

Synthesis and Analytical Challenges

Synthetic Pathways

  • Esterification: Reaction with iodomethane in polar solvents to form methyl esters.

  • Cyanoethylation: Use of benzene acetonitrile and potassium tert-butoxide in DMF for side-chain elongation.

  • Oxidation and Reduction: Hydrogen peroxide oxidation followed by triethylsilane-mediated reduction to stabilize intermediates.

  • Final Alkylation: Introduction of the dimethylaminopropyl group via NaH-mediated coupling .

Adapting this pathway for 5-hydroxybenzydamine would require selective hydroxylation, likely through electrophilic aromatic substitution or late-stage oxidation.

Table 1: Comparative Reaction Conditions for Benzydamine Analogs

StepReagent/Condition5-Benzyl Variant Proposed for 5-Hydroxy Variant
1SolventPolar aproticPolar protic (e.g., methanol)
2Alkylation AgentBenzene acetonitrileHydroxyl source (e.g., H₂O₂)
3Temperature50–100°C25–40°C (mild for -OH stability)

Metabolic and Pharmacokinetic Considerations

In Vitro Metabolism

While no direct data exist for 5-hydroxybenzydamine, studies on benzydamine’s pharmacokinetics reveal extensive hepatic metabolism via CYP3A4, leading to N-demethylation and sulfoxidation . Hydroxylation typically occurs at positions ortho or para to existing substituents, suggesting CYP2D6 or CYP2C19 involvement for 5-hydroxy formation.

Plasma Exposure and Half-Life

Benzydamine’s major circulating metabolite, sulfinylarbidol (M6-1), exhibits a prolonged half-life (25.0 h) due to reduced hepatic clearance . If 5-hydroxybenzydamine undergoes similar conjugation (e.g., glucuronidation), its elimination half-life could exceed 24 hours, necessitating dose adjustments in renal impairment.

Regulatory and Quality Control Aspects

Analytical Techniques

  • High-Resolution Mass Spectrometry (HRMS): Differentiation of hydroxylated vs. benzylated isomers.

  • Nuclear Magnetic Resonance (NMR): Confirmation of hydroxyl group position via coupling patterns in the aromatic region.

Future Research Directions

Preclinical Studies

  • Toxicological Screening: Assess hepatotoxicity risks associated with reactive quinone intermediates from 5-hydroxybenzydamine oxidation.

  • Target Engagement: Evaluate affinity for cyclooxygenase (COX) isoforms compared to benzydamine.

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